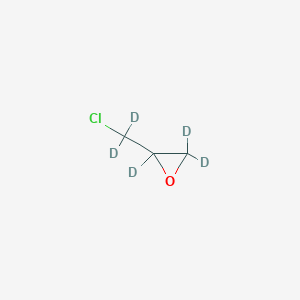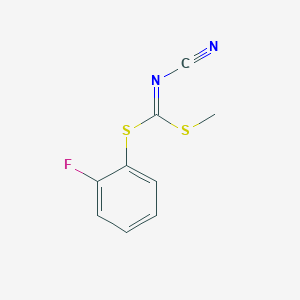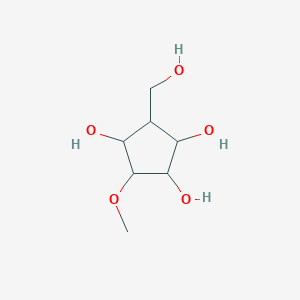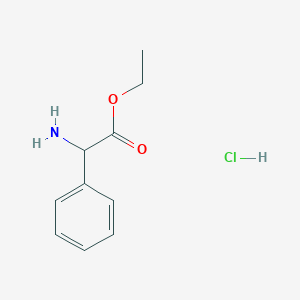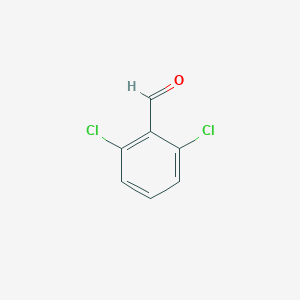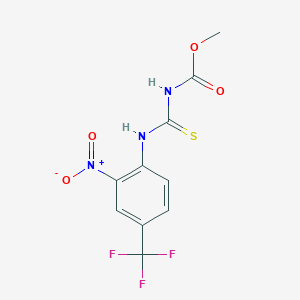
N-Methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea, commonly known as MNTU, is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MNTU has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
MNTU exerts its biological effects by inhibiting the activity of different enzymes and proteins. For instance, MNTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, MNTU has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
MNTU has been shown to exhibit different biochemical and physiological effects. For instance, MNTU has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha. In addition, MNTU has been shown to induce apoptosis, a programmed cell death mechanism that is essential for the elimination of damaged cells.
Avantages Et Limitations Des Expériences En Laboratoire
MNTU has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MNTU also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of MNTU. For instance, further studies are needed to determine the optimal dosage and administration route of MNTU for different applications. In addition, further studies are needed to determine the potential side effects and toxicity of MNTU. Furthermore, the potential use of MNTU as a diagnostic tool for detecting cancer cells needs to be explored further.
Conclusion:
MNTU is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in different fields. MNTU has been synthesized using different methods, and its mechanism of action has been studied in detail. MNTU has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and has potential applications in medicine and agriculture. However, further studies are needed to determine the optimal dosage and administration route of MNTU, as well as its potential side effects and toxicity.
Méthodes De Synthèse
MNTU can be synthesized using different methods, including the reaction of 2-nitro-4-trifluoromethylphenyl isothiocyanate with methyl carbamate, and the reaction of 2-nitro-4-trifluoromethylphenyl isocyanate with methyl thiocarbamate. The former method yields MNTU as a white solid with a yield of 73%, while the latter method yields MNTU as a yellow solid with a yield of 80%.
Applications De Recherche Scientifique
MNTU has been extensively studied for its potential applications in different fields. In the field of medicine, MNTU has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, MNTU has been studied for its potential use as a diagnostic tool for detecting cancer cells. In the field of agriculture, MNTU has been studied for its potential use as a herbicide and insecticide.
Propriétés
Numéro CAS |
129625-34-9 |
|---|---|
Nom du produit |
N-Methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea |
Formule moléculaire |
C10H8F3N3O4S |
Poids moléculaire |
323.25 g/mol |
Nom IUPAC |
methyl N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8F3N3O4S/c1-20-9(17)15-8(21)14-6-3-2-5(10(11,12)13)4-7(6)16(18)19/h2-4H,1H3,(H2,14,15,17,21) |
Clé InChI |
SOBJHZWSIPYINO-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)N=C(NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])S |
SMILES |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Autres numéros CAS |
129625-34-9 |
Synonymes |
N-methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea NMNTPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




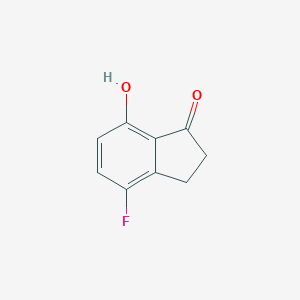

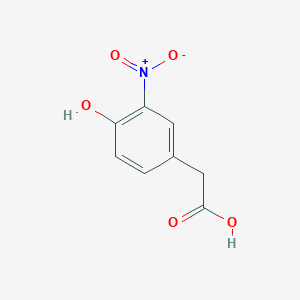
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
